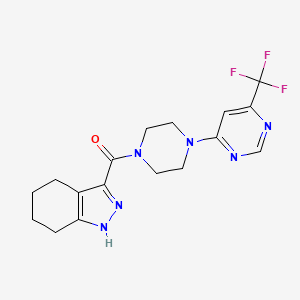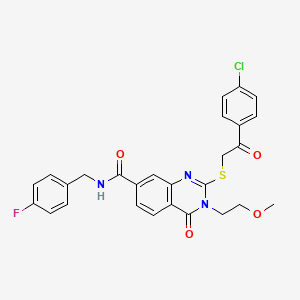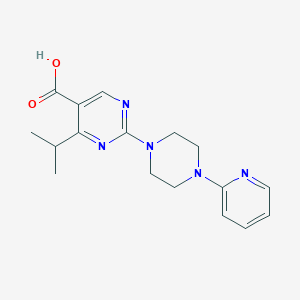
4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide, also known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
科学的研究の応用
Cytotoxic Activity in Cancer Research
- A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds related to 4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds exhibited potent cytotoxic properties against various cancer cell lines, including murine leukemia and human leukemia cells, with some showing IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Structural and Chemical Properties
- Kranjc et al. (2012) researched the crystal structures of related compounds, emphasizing the importance of hydrogen-bonding and π–π interactions in their molecular aggregation. This study contributes to the understanding of the structural properties of such compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Antioxidant and Antimicrobial Activities
- El‐Borai et al. (2013) investigated the chemical behavior of related compounds, finding them to possess significant antioxidant and antimicrobial activities. This suggests potential applications in treating diseases caused by oxidative stress and microbial infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Applications in Medicinal Chemistry
- Saeed et al. (2015) synthesized benzamide derivatives with potential biological applications. They were screened for activity against human enzymes, indicating their potential in drug development and medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Photophysical Properties
- Obydennov et al. (2022) developed a new class of conjugated pyrans based on related compounds, revealing valuable photophysical properties like large Stokes shift and good quantum yield. This suggests potential applications in the design of novel fluorophores (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022).
Nonlinear Optical Properties
- Moylan et al. (1996) synthesized symmetric derivatives of a related compound, finding them to have larger hyperpolarizabilities than expected. This suggests potential applications in nonlinear optics and electro-optical devices (Moylan, Ermer, Lovejoy, Mccomb, Leung, Wortmann, Krdmer, & Twieg, 1996).
Corrosion Inhibition
- Tawfik (2015) investigated the efficiency of a related Schiff surfactant as a corrosion inhibitor for carbon steel in hydrochloric acid. The study found excellent inhibition efficiency, indicating its potential application in industrial corrosion protection (Tawfik, 2015).
特性
IUPAC Name |
4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(2)13-5-3-12(4-6-13)14(18)16-11-15(19)7-9-20-10-8-15/h3-6,19H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABUNFBVDPEVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2689154.png)

![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)



![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile](/img/structure/B2689168.png)


![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)


![N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2689175.png)
![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689176.png)